molecular formula C22H23ClN2O4S B2438090 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105230-76-9

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2438090
CAS No.: 1105230-76-9
M. Wt: 446.95
InChI Key: VBUYJTHEXDINQE-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a sophisticated benzothiazole-derived chemical compound designed exclusively for research applications. This compound features a unique molecular architecture comprising a 7-chloro-4-methylbenzo[d]thiazol scaffold linked to a 2-methoxyphenoxy acetamide moiety through a tetrahydrofuran methyl bridge. The structural composition suggests potential research applications in medicinal chemistry and drug discovery, particularly in targeted protein inhibition studies. The chloro-substituted benzothiazole core represents a privileged structure in pharmaceutical research known for its diverse biological activities, while the tetrahydrofuran moiety may enhance solubility and bioavailability characteristics. The methoxyphenoxy component provides additional stereoelectronic properties that may influence molecular recognition processes. This compound is provided as a high-purity material characterized by advanced analytical methods to ensure batch-to-batch consistency and reliable research results. It is intended solely for laboratory research purposes by qualified scientific professionals. Researchers should consult safety data sheets and implement appropriate handling procedures, including personal protective equipment and proper ventilation. Not for human, veterinary, diagnostic, or therapeutic use. This product conforms to research-grade quality standards with comprehensive certificate of analysis documentation available upon request.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-14-9-10-16(23)21-20(14)24-22(30-21)25(12-15-6-5-11-28-15)19(26)13-29-18-8-4-3-7-17(18)27-2/h3-4,7-10,15H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYJTHEXDINQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a methoxyphenoxy group, and a tetrahydrofuran moiety. The molecular formula is C18H20ClN2O3SC_{18}H_{20}ClN_2O_3S, with a molecular weight of approximately 368.88 g/mol. The presence of chlorine and methoxy groups is critical for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Cell Line Studies : Compounds similar to this compound have been tested against several cancer cell lines such as A549 (lung cancer) and C6 (glioma). The MTT assay demonstrated significant cytotoxic effects, leading to apoptosis in treated cells .
  • Mechanism of Action : Preliminary studies suggest that the compound may inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is common among many anticancer agents derived from thiazole and benzothiazole .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar benzothiazole derivatives have been evaluated for their effectiveness against various bacterial strains:

Compound NameAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AModerate0.32 μM
Benzothiazole Derivative BSignificant0.08 μM

These findings indicate that modifications in the structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The incorporation of the methoxy and tetrahydrofuran groups is crucial for enhancing solubility and bioavailability.

Synthetic Route Example

  • Formation of Benzothiazole Core : Reaction of 7-chloro-4-methylbenzo[d]thiazol with appropriate electrophiles.
  • Methoxy Group Introduction : Methylation using methyl iodide in the presence of a base.
  • Tetrahydrofuran Integration : Alkylation with tetrahydrofuran derivatives to form the final acetamide structure.

Case Studies

  • Study on Anticancer Effects : A study evaluated the anticancer effects of a series of thiazole derivatives, including our compound, showing that the introduction of specific substituents significantly altered their potency against various cancer cell lines .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties, revealing that compounds with higher lipophilicity exhibited better activity against resistant bacterial strains .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of benzothiazole derivatives, characterized by a complex structure that includes:

  • Benzothiazole core : Known for diverse biological activities.
  • Chloro and methoxy substituents : These groups enhance its biological activity.
  • Tetrahydrofuran moiety : This component contributes to the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibits notable antimicrobial properties. In vitro studies show its effectiveness against various bacterial strains, which is crucial in addressing antibiotic resistance.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed into new antimicrobial agents, particularly for treating infections caused by resistant strains.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies involving various cancer cell lines indicate that it possesses cytotoxic effects, making it a candidate for further development as an anticancer drug.

Case Study Example :
In a study focusing on breast cancer cell lines (MCF7), derivatives of benzothiazole were evaluated for their anticancer activity. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity, highlighting the potential for this compound in cancer therapeutics .

Synthesis and Production Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
  • Substitution Reactions : Incorporation of the methoxy and tetrahydrofuran groups is done via nucleophilic substitutions.
  • Amidation : The final step involves coupling reactions to form the amide bond with appropriate carboxylic acid derivatives.

Material Science Applications

Beyond medicinal chemistry, this compound may have applications in materials science, particularly in the development of supramolecular structures. Its unique chemical properties allow it to participate in various interactions that can be harnessed for creating novel materials.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Table 1: Hydrolysis Reactions

ConditionsReagents/CatalystsProductsReference Analogue
Acidic HydrolysisHCl (6M), H₂O, reflux2-(2-Methoxyphenoxy)acetic acid + 7-chloro-4-methylbenzo[d]thiazol-2-amine
Basic HydrolysisNaOH (1M), ethanol, 80°CSame as above
  • Mechanistic Insight : Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Nucleophilic Substitution at the 7-Chloro Position

The electron-deficient benzothiazole ring facilitates nucleophilic substitution at the 7-chloro position.

Table 2: Substitution Reactions

NucleophileConditionsProductsReference Analogue
HydroxideK₂CO₃, DMF, 80°C7-Hydroxy-4-methylbenzo[d]thiazol-2-yl analog
AminesNH₃ (g), sealed tube, 120°C7-Amino-substituted derivative
  • Steric Considerations : The methyl group at position 4 may slightly hinder substitution kinetics compared to unsubstituted analogs .

Demethylation of the Methoxyphenoxy Group

The 2-methoxyphenoxy group undergoes demethylation under strong acidic or Lewis acidic conditions.

Table 3: Demethylation Reactions

ConditionsReagentsProductsReference Analogue
Lewis Acid-MediatedBBr₃, CH₂Cl₂, −78°C2-(2-Hydroxyphenoxy)acetamide derivative
Acidic HydrolysisHBr (48%), acetic acidSame as above
  • Product Stability : The resulting catechol derivative may oxidize in air, necessitating inert atmospheres for isolation.

Oxidation of the Tetrahydrofuran Ring

The THF ring is prone to oxidative ring-opening, particularly under strong oxidizing conditions.

Table 4: Oxidation Reactions

Oxidizing AgentConditionsProductsReference Analogue
mCPBACHCl₃, 25°Cγ-Butyrolactone derivative
KMnO₄, H₂SO₄H₂O, 60°CSuccinic acid analog
  • Mechanism : Oxidation proceeds via radical intermediates for mCPBA, while permanganate induces C-O bond cleavage.

Photochemical Reactivity

The benzothiazole and phenoxy chromophores may undergo photodegradation or rearrangement.

Table 5: Photoreactions

ConditionsOutcomesReference Analogue
UV Light (254 nm), 48 hrsCleavage of acetamide or ether bonds
Visible Light, O₂Formation of quinone derivatives
  • Implications : Storage under inert, dark conditions is recommended to prevent decomposition .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition above 200°C, primarily involving acetamide cleavage and THF ring degradation .

Q & A

Q. What are the optimal synthetic routes for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

  • Amide bond formation : Reacting 7-chloro-4-methylbenzo[d]thiazol-2-amine with activated acetamide intermediates under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during N-alkylation of the tetrahydrofuran-methyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product, achieving yields of 21–33% .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the methoxyphenoxy group shows aromatic protons at δ 6.8–7.2 ppm and a singlet for the methoxy group at δ 3.8 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z ~470–500) and fragmentation patterns .
  • Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., C: 60.07% calculated vs. 60.87% observed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .
  • Catalyst screening : Use Pd(PPh3)4 for Suzuki-Miyaura couplings or DMAP for acylations to accelerate reaction rates .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition during sensitive steps (e.g., nitro group reduction) .

Q. How can researchers address low yields in the final coupling step?

Methodological Answer:

  • Byproduct analysis : Use TLC or HPLC to identify unreacted starting materials or hydrolyzed intermediates. Adjust stoichiometry (1.2–1.5 eq of amine) to drive reactions to completion .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 30 min) while maintaining yield .
  • Protecting group alternatives : Replace Boc with acetyl groups for easier deprotection under milder conditions (e.g., HCl/dioxane) .

Q. What strategies are recommended for designing biological activity assays?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzo[d]thiazole derivatives show kinase inhibition) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50 via fluorescence polarization (FP) assays .
    • Cellular uptake : Use radiolabeled (3H) or fluorescently tagged analogs to track intracellular accumulation .
  • Molecular docking : Perform in silico studies with AutoDock Vina to predict binding modes to ATP-binding pockets .

Q. How should researchers resolve contradictions in structural or analytical data?

Methodological Answer:

  • X-ray crystallography : Resolve ambiguous NMR assignments (e.g., distinguishing thiazole vs. thiadiazole rings) .
  • Isotopic labeling : Synthesize 13C-labeled analogs to confirm carbon connectivity in complex regions (e.g., tetrahydrofuran-methyl group) .
  • Cross-validation : Compare experimental MS/MS fragmentation with computational tools (e.g., Mass Frontier) .

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